REACTION_CXSMILES
|
[C:1]([Cl:6])(=[O:5])[C:2](Cl)=[O:3].[CH:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[Cl:6][C:1]([CH2:2][O:3][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:3][CH2:2][C:1]([Cl:6])=[O:5])=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
diacid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dichloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for four days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Of the above acid are added to a mixture of 200 ml
|
Type
|
CUSTOM
|
Details
|
the flask being protected by a calcium chloride tube
|
Type
|
CUSTOM
|
Details
|
The solution is then evaporated to dryness (without heating)
|
Type
|
CUSTOM
|
Details
|
leaving a brownish solid residue which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from a mixture of chloroform-benzene giving white crystals
|
Reaction Time |
4 d |
Name
|
|
Type
|
|
Smiles
|
ClC(=O)COC1=C(C=CC=C1)OCC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |